molecular formula C20H18N4O4S2 B2990209 N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 942004-51-5

N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2990209
CAS No.: 942004-51-5
M. Wt: 442.51
InChI Key: SIBJMNCWROVYBF-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyridazin-4-one core fused with a thiophen-2-yl substituent at the 7-position and a 2-methyl group at the 2-position. The acetamide side chain is substituted with a 2,5-dimethoxyphenyl group, distinguishing it from analogs with halogenated or alkylated aryl substituents.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c1-11-21-18-19(30-11)17(15-5-4-8-29-15)23-24(20(18)26)10-16(25)22-13-9-12(27-2)6-7-14(13)28-3/h4-9H,10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBJMNCWROVYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=C(C=CC(=C3)OC)OC)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by relevant research findings and data.

Chemical Structure

The compound is characterized by a complex molecular structure that includes:

  • A dimethoxyphenyl group
  • A thiazolo[4,5-d]pyridazin moiety
  • An acetyl functional group

This unique combination of features contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of thiazole and related compounds exhibit significant antimicrobial properties. For instance, certain thiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as drug-resistant fungal strains.

Key Findings:

  • Compounds similar to this compound were tested against Staphylococcus aureus and Candida species.
  • Notably, derivatives showed activity against methicillin-resistant S. aureus and Candida auris, indicating potential for development as new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. Thiazole derivatives are known for their cytotoxic effects on cancer cell lines.

Case Studies:

  • Cytotoxicity Against MCF-7 Cells :
    • Compounds with structural similarities exhibited high cytotoxicity against the MCF-7 breast cancer cell line.
    • The mechanism involved the induction of apoptosis and cell cycle arrest .
  • Activity Against HepG2 Cells :
    • Some derivatives demonstrated IC50 values in the low micromolar range (0.25 μM), indicating potent activity against hepatocarcinoma cells .

Antiviral Activity

Emerging research highlights the antiviral potential of this compound.

Research Insights:

  • Certain thiazolidinone derivatives have shown efficacy in inhibiting viral replication.
  • In vitro studies revealed significant inhibition of NS5B RNA polymerase activity, which is crucial for the replication of Hepatitis C virus .

Data Summary

Biological ActivityTarget Organisms/Cell LinesIC50/Effective ConcentrationMechanism
AntimicrobialS. aureus, E. faecium, Candida spp.Variable (low micromolar range)Cell wall disruption
AnticancerMCF-7, HepG20.25 μM (HepG2)Apoptosis induction
AntiviralHepatitis C virusEC50 values around 0.35 μMNS5B inhibition

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Effects : Methoxy groups in the target compound may improve solubility and hydrogen-bonding capacity compared to chloro or nitro analogs, which are more lipophilic or reactive .
  • Core Heterocycle Influence: Thiazolo[4,5-d]pyridazin-4-one cores (target and compound) offer rigidity and planar geometry for enzyme active-site interactions, whereas triazolo-pyrimidinones () provide alternative hydrogen-bonding motifs .
  • Biological Activity Trends : Nitrophenyl-containing analogs () show measurable activity, suggesting that the target compound’s dimethoxy groups could be optimized for efficacy while mitigating toxicity .

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